Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

Kinase Inhibition PI3Kδ Immuno-Oncology

This unsubstituted pyrazolo[1,5-a]pyrimidine-5-carboxylate scaffold is the essential starting point for systematic kinase inhibitor SAR. Unlike pre-functionalized analogs, this parent compound enables full control over substitution at positions 3, 6, and 7, allowing systematic profiling against CDK2, PI3Kδ, TRK, and B-Raf without steric or electronic bias. The ethyl ester offers superior metabolic stability over methyl esters for in vivo PK studies. The 3-position undergoes high-yield bromination (94%) for rapid diversification via Suzuki or Sonogashira cross-coupling.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 619306-82-0
Cat. No. B2513950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
CAS619306-82-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=NN2C=C1
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-6-12-8(11-7)3-5-10-12/h3-6H,2H2,1H3
InChIKeyHYUFVJBUUUVJOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 619306-82-0) for Procurement: Core Identity and Scientific Baseline


Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 619306-82-0, MW 191.19, C9H9N3O2) is an unsubstituted parent scaffold of the pyrazolo[1,5-a]pyrimidine heterocyclic class . This core structure is recognized as a privileged pharmacophore in medicinal chemistry [1], with derivatives demonstrating activity against multiple kinase targets including TRK, CDK2, PI3Kδ, and B-Raf [2]. As a versatile building block, it serves as a starting point for structure-activity relationship (SAR) studies and library synthesis via functionalization at positions 3, 6, and 7, offering researchers a chemically defined, unadorned scaffold for systematic diversification .

Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 619306-82-0): Why In-Class Analogs Are Not Interchangeable


Within the pyrazolo[1,5-a]pyrimidine-5-carboxylate class, substitution pattern profoundly dictates biological activity and chemical reactivity. The unsubstituted parent compound (CAS 619306-82-0) provides a chemically defined baseline with no steric or electronic interference from additional functional groups, enabling systematic SAR exploration . In contrast, 3-substituted analogs (e.g., bromo or cyano) are required for cross-coupling diversification , while 7-trifluoromethyl derivatives exhibit enhanced metabolic stability but significantly altered kinase selectivity profiles due to electronic modulation of hinge-region binding . Furthermore, methyl esters (e.g., CAS 1453176-67-4) differ from ethyl esters in lipophilicity and hydrolysis rates, impacting downstream pharmacokinetic properties . Generic substitution without confirming exact substitution pattern and ester identity can lead to divergent synthetic outcomes and confounded biological results.

Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 619306-82-0) Quantitative Differentiation Evidence


Derivative PI3Kδ Inhibition Potency: A Quantitative Benchmark for the Scaffold

Derivatives of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate have demonstrated potent inhibition of PI3Kδ, with one analog (CPL302253) achieving an IC50 of 2.8 nM . This provides a quantitative benchmark for the scaffold's inherent potency in kinase inhibition assays. As a class-level inference, the unsubstituted parent compound (CAS 619306-82-0) serves as the minimal pharmacophore core, and this data demonstrates the high potential for elaborated derivatives to achieve single-digit nanomolar activity against this therapeutically relevant target. The potency of this scaffold is further supported by its successful development into FDA-approved TRK inhibitors [1].

Kinase Inhibition PI3Kδ Immuno-Oncology Scaffold Potency

Synthetic Versatility: High-Yield Electrophilic Bromination for Library Synthesis

Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes highly efficient electrophilic aromatic substitution at the 3-position. Reaction with N-bromosuccinimide (NBS) in dichloromethane for 1.0 hour yields ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate in 94% yield . This quantitative yield demonstrates superior synthetic tractability for generating a key intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid library diversification. In contrast, unsubstituted pyrazolo[1,5-a]pyrimidine analogs lacking the 5-carboxylate directing/activating group may exhibit lower regioselectivity and reduced yields for similar transformations .

Medicinal Chemistry C-H Functionalization Building Blocks Synthetic Methodology

CDK2 Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, from which ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is derived, has demonstrated potent inhibition of CDK2. Specifically, the derivative compound 4k (BS-194) inhibits CDK2 with an IC50 of 3 nmol/L [1]. This class-level inference demonstrates the scaffold's intrinsic capability for high-affinity ATP-competitive binding. The parent compound serves as an essential starting point for exploring substitutions that can modulate selectivity within the CDK family (e.g., CDK1, CDK5, CDK7, CDK9), all of which are inhibited by 4k with varying potencies [1].

CDK2 Inhibition Cancer Therapeutics Kinase Profiling Scaffold Validation

Advantage of the Ethyl Ester in Metabolic Stability and Physicochemical Properties

The ethyl ester moiety in ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate provides a distinct advantage over its methyl ester counterpart (e.g., CAS 1453176-67-4) in terms of lipophilicity and metabolic stability. Calculated pharmacokinetic properties for pyrazolo[1,5-a]pyrimidine derivatives indicate that ethyl esters exhibit improved membrane permeability and reduced susceptibility to rapid esterase-mediated hydrolysis compared to methyl esters [1]. While direct comparative data for the parent scaffold is limited, this class-level inference suggests the ethyl ester is a preferred choice for initial SAR studies where in vivo stability and oral bioavailability are considerations. The parent compound's predicted density of 1.33±0.1 g/cm³ also provides a useful physicochemical benchmark for formulation and handling .

Pharmacokinetics Metabolic Stability ADME Ester Prodrugs

Ethyl Pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 619306-82-0): Optimal Procurement Scenarios


Kinase Inhibitor Lead Discovery and SAR Exploration

Procure as a core scaffold for synthesizing focused kinase inhibitor libraries targeting PI3Kδ, CDK2, or TRK . The unsubstituted nature allows systematic substitution at positions 3, 6, and 7 to map SAR and optimize potency and selectivity . The demonstrated high-yield 3-bromination (94% yield) provides an efficient route to diverse analogs via cross-coupling .

Development of Orally Bioavailable Kinase Inhibitors

Select the ethyl ester over the methyl ester for initial in vivo pharmacokinetic studies [1]. The ethyl ester's predicted improved metabolic stability and lipophilicity make it a more suitable starting point for achieving oral bioavailability, as demonstrated by orally active CDK inhibitors derived from this scaffold [2].

Diversification via Regioselective Functionalization

Utilize as a versatile building block for regioselective modifications . The 5-carboxylate group directs electrophilic substitution to the 3-position, enabling high-yielding halogenation for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) . This allows for efficient construction of diverse compound libraries for biological screening.

Pharmacophore Validation and Hit-to-Lead Optimization

Employ as a minimal pharmacophore model for validating new biological targets within the kinase family [3]. Its simple structure serves as a negative control for functionalized analogs and helps deconvolute the contribution of specific substituents to target engagement and selectivity .

Quote Request

Request a Quote for Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.